N-(4-bromo-3-chlorophenyl)-N'-(2-fluorophenyl)urea
Overview
Description
N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings, which are connected through a urea linkage. The unique combination of these halogen atoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea typically involves the reaction of 4-bromo-3-chloroaniline with 2-fluoroaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
4-bromo-3-chloroaniline+2-fluoroaniline+CDI→N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH) are used under reflux conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the halogen atoms.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered oxidation states.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea can be compared with other halogenated urea derivatives, such as:
- N-(4-bromo-3-chlorophenyl)-N’-(2-chlorophenyl)urea
- N-(4-bromo-3-chlorophenyl)-N’-(2-bromophenyl)urea
- N-(4-bromo-3-chlorophenyl)-N’-(2-iodophenyl)urea
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced binding affinity, and improved stability. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(2-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN2O/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMBZOCQHCQJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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